molecular formula C11H18ClN3O B1487039 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride CAS No. 1178005-36-1

6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride

Cat. No. B1487039
CAS RN: 1178005-36-1
M. Wt: 243.73 g/mol
InChI Key: CWQNANJBPVJIJR-IRIIKGHASA-N
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Description

6-Amino-1-pyridin-4-yl-hexan-1-one oxime hydrochloride (6-APOH) is a synthetic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many pharmaceuticals and has been studied for its potential therapeutic applications. 6-APOH is a white crystalline solid with a molecular weight of 228.7 g/mol. It is soluble in water and has a melting point of 118-120°C.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Amino Sugars : The compound is used in the synthesis of amino sugars via oximes. This process involves converting a ketone to an oxime and then reducing the oxime to an amine, providing an alternative route to amino sugars. This method demonstrates the compound's utility in complex organic synthesis processes (Stevens & Bryant, 1972).

  • Antimitotic Agents : Research shows that alterations at the 2,3-positions of ethyl derivatives of the compound result in significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. This highlights its potential in the development of antimitotic agents (Temple et al., 1991).

  • New Anticancer Agents : It is also involved in the synthesis of new anticancer agents. For example, its reaction with alpha-aminoacetophenone oximes leads to compounds showing potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice (Temple et al., 1982).

Biological and Pharmaceutical Research

  • Acetylcholinesterase Oxime Reactivators : It has been studied for its role in acetylcholinesterase oxime reactivators, particularly in the context of efficacy against nerve agent poisoning. This application is significant in the field of toxicology and pharmacology (Shiloff & Clement, 1987).

  • Insulin Enhancing Properties : A Schiff base derived from one form of vitamin B6 and the compound has been synthesized and characterized for its insulin-enhancing properties. This underscores its potential in diabetic treatments (Mukherjee et al., 2011).

  • Computational Study on Acetylcholinesterase Inhibition : Computational studies have been conducted on the oximes, including this compound, to understand their binding modes on human acetylcholinesterase inhibited by nerve agents. This research is crucial in the development of antidotes for nerve agent poisoning (Cuya et al., 2018).

properties

IUPAC Name

(NZ)-N-(6-amino-1-pyridin-4-ylhexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(14-15)10-5-8-13-9-6-10;/h5-6,8-9,15H,1-4,7,12H2;1H/b14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNANJBPVJIJR-IRIIKGHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N\O)/CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride
Reactant of Route 6
6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride

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